molecular formula C17H24N6O3 B2583481 1-(3-hydroxypropyl)-3,4,9-trimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923467-81-6

1-(3-hydroxypropyl)-3,4,9-trimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2583481
CAS No.: 923467-81-6
M. Wt: 360.418
InChI Key: TXGIWNMJBQGRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of the [1,2,4]triazino[3,4-f]purine class of compounds. These are complex heterocyclic compounds that contain multiple nitrogen atoms and are often found in various pharmaceuticals and bioactive compounds .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related purine analogues involves complex chemical reactions that provide insights into the structural and functional diversity of these compounds. For example, the synthesis of imidazo[1,2-a]-s-triazine nucleosides demonstrated the potential of purine analogues in antiviral research, highlighting their moderate activity against rhinovirus at non-toxic dosage levels (Kim et al., 1978).

Biological Activities and Potential Therapeutic Applications

  • Compounds similar to the one have been explored for their antitumor and vascular relaxing effects. For instance, purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines have shown activity against P 388 leukemia, although without potent vascular relaxing effects (Ueda et al., 1987).
  • Another area of research has focused on the synthesis of tricyclic triazino and triazolo[4,3-e]purine derivatives, which have been tested for their anticancer, anti-HIV-1, and antimicrobial activities, with some compounds showing considerable activity against specific cancer cell lines and moderate anti-HIV-1 activity (Ashour et al., 2012).

Chemical Properties and Reactions

  • The chemical reactions and properties of related compounds, such as the methyl rearrangement of methoxy-triazines in both solid and liquid states, provide valuable insights into the reactivity and stability of these complex molecules, which are crucial for their potential applications in drug design and development (Handelsman-Benory et al., 2000).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Some purine derivatives are known to interact with various enzymes and receptors in the body, influencing processes like cell division and signal transduction .

Future Directions

The future research directions for this compound could involve further studying its synthesis, reactivity, and potential applications. Given its complex structure, it could be of interest in fields like medicinal chemistry, where similar compounds are often studied for their potential therapeutic effects .

Properties

IUPAC Name

1-(3-hydroxypropyl)-3,4,9-trimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3/c1-10(2)9-21-15(25)13-14(20(5)17(21)26)18-16-22(7-6-8-24)19-11(3)12(4)23(13)16/h12,24H,1,6-9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGIWNMJBQGRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=C)C)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.